molecular formula C19H39NO B166831 Tridemorph CAS No. 81412-43-3

Tridemorph

Cat. No. B166831
CAS RN: 81412-43-3
M. Wt: 297.5 g/mol
InChI Key: YTOPFCCWCSOHFV-UHFFFAOYSA-N
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Description

Tridemorph is a fungicide used to control Erysiphe graminis . It was developed by BASF in the 1960s under the trade name Calixin . The World Health Organization has categorized it as a Class II “moderately hazardous” pesticide because it is believed harmful if swallowed and can cause irritation to skin and eyes .


Molecular Structure Analysis

Tridemorph has a molecular formula of C19H39NO . It belongs to the class of morpholines and is a 2,6-dimethylmorpholine in which the hydrogen attached to the nitrogen is replaced by a tridecyl group .


Chemical Reactions Analysis

Tridemorph reacts with iodine in chloroform solution giving a yellowish addition compound which with starch solution gives an intense blue colored spot . It can also be detected with methyl orange as a yellow spot and with bromophenol blue as an intense blue spot .


Physical And Chemical Properties Analysis

Tridemorph is a yellow, oily liquid, with a slight amine-like odor . It has a boiling point of 134 ºC/0.4 mmHg . Its vapor pressure is 12 mPa at 20 °C . It is miscible with ethanol, acetone, ethyl acetate, cyclohexane, diethyl ether, benzene, chloroform, olive oil .

Scientific Research Applications

Field

This application falls under the field of Agriculture .

Summary of the Application

Tridemorph is used as a fungicide to control powdery mildew in spring barley . It is applied in combination with different amounts of nitrogen fertilizer .

Methods of Application

The fungicide is applied either to the seed bed soon after sowing, as a later top dressing, or half at each time .

Results or Outcomes

Tridemorph significantly increased the number of ears in 1975, mean number of grains per ear in 1976, and 1000-grain weight in all three years . It gave net increases in grain yield of 0·55, 0·68, and 0·41 t/ha, respectively, in 1975–7 .

Application in Biochemistry

Field

This application falls under the field of Biochemistry .

Summary of the Application

Tridemorph is studied for its effects on the growth and sterol biosynthesis of wheat and maize seedlings .

Methods of Application

A soil drench of 250 µM tridemorph is applied to the plants .

Results or Outcomes

Tridemorph depressed the growth of the shoot, primary leaves, and root of both crop plants but increased the dry matter content . It also caused the β5-sterols, normally the most abundant, to be largely replaced by β3,19-cyclopropyl sterols .

Application in Food Safety

Field

This application falls under the field of Food Safety .

Summary of the Application

Tridemorph residues are determined in tea samples to ensure food safety .

Methods of Application

A reliable and sensitive analytical method is developed for the determination of tridemorph residues .

Results or Outcomes

The study aimed to develop a reliable method for ensuring food safety by detecting tridemorph residues in tea samples .

Application in Microbiology

Field

This application falls under the field of Microbiology .

Summary of the Application

Tridemorph is used to study the effect of selected fungicides on the activity of invertase and cellulase in a vertisol .

Methods of Application

A laboratory experiment was conducted with concentrations of tridemorph ranging from 0 to 10 kg ha-1 .

Application in Agriculture (Barley)

Field

This application falls under the field of Agriculture .

Summary of the Application

Tridemorph is used in combination with nitrogen fertilizer to control powdery mildew in spring barley .

Methods of Application

The fungicide is applied either to the seed bed soon after sowing, as a later top dressing, or half at each time .

Results or Outcomes

Tridemorph significantly increased the number of ears, mean number of grains per ear, and 1000-grain weight . It gave net increases in grain yield .

Application in Food Safety (Banana)

Field

This application falls under the field of Food Safety .

Summary of the Application

Tridemorph residues are determined in banana using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) .

Methods of Application

The dissipation and terminal residue of tridemorph in banana fields were carried out at good agricultural practice (GAP) conditions .

Results or Outcomes

The study aimed to develop a reliable method for ensuring food safety by detecting tridemorph residues in banana samples .

Application in Plant Physiology

Field

This application falls under the field of Plant Physiology .

Summary of the Application

Tridemorph is used to manipulate the sterol composition of maize leaves and roots .

Methods of Application

The roots of maize seedlings were watered with a solution of Tridemorph for 3 to 4 weeks from the onset of germination .

Results or Outcomes

Very few △5-sterols, the major sterols of the control, were detected in the treated plants, and 9β,19-cyclopropyl sterols accumulated dramatically in both roots and leaves .

Application in Biochemistry (Sterol Biosynthesis)

Field

This application falls under the field of Biochemistry .

Summary of the Application

Tridemorph is used as an inhibitor of sterol biosynthesis in wheat and maize .

Methods of Application

A soil drench of tridemorph is applied to the plants .

Results or Outcomes

Tridemorph primarily inhibits the 1’18_>1./_. isomerization reaction in ergosterol biosynthesis, causing the accumulation of 1’18-sterols which adversely affect the fungal membrane and so prevent normal fungal growth .

Application in Agriculture (Mildew Control)

Field

This application falls under the field of Agriculture .

Summary of the Application

Tridemorph is used in combination with nitrogen fertilizer to control powdery mildew in spring barley .

Methods of Application

The fungicide is applied either to the seed bed soon after sowing, as a later top dressing, or half at each time .

Results or Outcomes

Tridemorph significantly increased the number of ears, mean number of grains per ear, and 1000-grain weight . It gave net increases in grain yield .

Safety And Hazards

Tridemorph is harmful if swallowed or if inhaled . It causes skin irritation and may damage fertility or the unborn child . It is very toxic to aquatic life .

properties

IUPAC Name

2,6-dimethyl-4-tridecylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOPFCCWCSOHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCN1CC(OC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041376
Record name 2,6-Dimethyl-4-tridecylmorpholine
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Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tridemorph
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tridemorph

CAS RN

24602-86-6, 81412-43-3
Record name 2,6-Dimethyl-4-tridecylmorpholine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridemorph [ISO]
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Record name Tridemorph [BSI:ISO]
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Record name Tridemorph
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Record name 2,6-Dimethyl-4-tridecylmorpholine
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Record name Tridemorph
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Record name Tridemorph
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tridemorph
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Tridemorph
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,320
Citations
RI Baloch, EI Mercer - Phytochemistry, 1987 - Elsevier
… in Saccharomyces cerevisiae by the structurally related fungicides, fenpropimorph, tridemorph and fenpropidin. Whilst tridemorph is shown to be a strong inhibitor of the Δ 8 → Δ 7 -…
Number of citations: 138 www.sciencedirect.com
RI Baloch, EI Mercer, TE Wiggins, BC Baldwin - Phytochemistry, 1984 - Elsevier
The structurally related fungicides, tridemorph, fenpropimorph and fenpropidin have been shown to inhibit the sterol Δ 14 -reductase and Δ 8 →Δ 7 -isomerase during ergosterol …
Number of citations: 170 www.sciencedirect.com
T Zamora, OJ Pozo, FJ López, F Hernández - Journal of Chromatography A, 2004 - Elsevier
… in the literature for tridemorph residue analysis, the first purpose of this paper was to develop a new, rapid, sensitive and selective method for tridemorph residue analysis in banana and …
Number of citations: 74 www.sciencedirect.com
MO Moss, JM Frank - Transactions of the British Mycological Society, 1985 - Elsevier
… In this paper we show that the systemic fungicide tridemorph (Fig. 1), which has proved to be particularly useful in the control of barley powdery mildew (Bent, 1979) may enhance the …
Number of citations: 71 www.sciencedirect.com
M Srinivasulu, V Rangaswamy - African Journal of Biotechnology, 2006 - ajol.info
… selected fungicides, tridemorph and captan… tridemorph and captan levels of 2.5 and 5.0 kg ha-1, respectively. But at higher concentrations of 7.5 and 10 kg ha-1 respectively, tridemorph …
Number of citations: 40 www.ajol.info
MJ Gooding, SP Smith, WP Davies, PS Kettlewell - Crop Protection, 1994 - Elsevier
One glasshouse and six field experiments investigated the effects of propiconazole plus tridemorph fungicide treatments at flag leaf and/or ear emergence of winter wheat (Triticum …
Number of citations: 55 www.sciencedirect.com
加藤寿郎, 正阿弥雅子, 川瀬保夫 - Journal of Pesticide Science, 1980 - jlc.jst.go.jp
… In addition, tridemorph at the above concentration inhibited … treated cultures indicated that tridemorph possibly blocked the … A higher concentration (100μM) of tridemorph inhibited spore …
Number of citations: 88 jlc.jst.go.jp
M Bladocha, P Benveniste - Plant physiology, 1983 - academic.oup.com
… Tridemorph. The results of the analysis of the sterols of the roots and of the leaves from maize plants treated with Tridemorph … of bramble cells treated with Tridemorph (26). Dihydro …
Number of citations: 74 academic.oup.com
F Badii, MO Moss - Letters in Applied Microbiology, 1988 - Wiley Online Library
The effect of three systemic fungicides, tridemorph, fenpropimorph and fenarimol, on growth and aflatoxin production by Aspergillus parasiticus was studied in a chemically defined …
D RAEDERSTORFF… - European journal of …, 1987 - Wiley Online Library
Tridemorph and fenpropimorph, two systemic fungicides known by their inhibitory effects on sterol biosynthesis in fungi and plants, were administered in vivo to the amoeba …
Number of citations: 44 febs.onlinelibrary.wiley.com

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